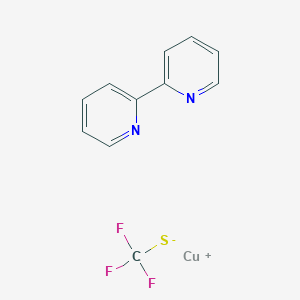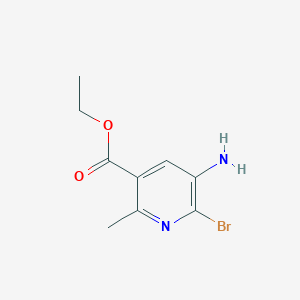
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is a coordination compound that features copper as the central metal ion coordinated to 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate typically involves the reaction of copper salts with 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands. One common method involves dissolving copper(II) chloride in a suitable solvent such as methanol, followed by the addition of 2,2’-bipyridine and 1,1,1-trifluoromethanethiolato ligands under controlled temperature and pH conditions . The reaction mixture is then stirred for several hours to ensure complete complexation, and the resulting product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: Ligands coordinated to the copper center can be replaced by other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination bonds with other molecules or ions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions can produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate exerts its effects involves its ability to coordinate with various molecular targets. In biological systems, it can interact with DNA and proteins, leading to the disruption of cellular processes and induction of cell death. The compound’s cytotoxic activity is attributed to its ability to generate reactive oxygen species and induce oxidative stress in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being explored for their potential use in cancer therapy.
Copper(II) complexes with different thiolato ligands: These compounds have similar coordination environments but may exhibit different reactivities and applications.
Uniqueness
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate is unique due to the presence of the trifluoromethanethiolato ligand, which imparts distinct electronic and steric properties to the compound.
Propriétés
Formule moléculaire |
C11H8CuF3N2S |
|---|---|
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
Clé InChI |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(2-(2,2-difluoroethylamino)-2-oxoethyl)-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxamide](/img/structure/B1512663.png)






![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)

![Methyl 2-(6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate](/img/structure/B1512683.png)
![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)


